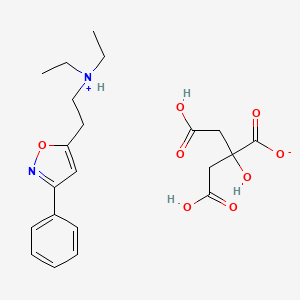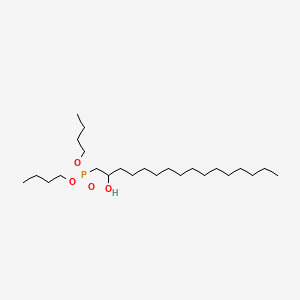
acridin-9-yl-(2-ethylphenyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
Aplicaciones Científicas De Investigación
Acridin-9-yl-(2-ethylphenyl)azanium;chloride has several scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other acridine derivatives.
- Employed in various organic synthesis reactions.
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.
Comparación Con Compuestos Similares
Acridine: A parent compound with similar DNA intercalating properties.
9-Phenyl acridine: Known for its anticancer activity.
Acridine orange: Used as a fluorescent dye in biological research.
Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
75775-80-3 |
|---|---|
Fórmula molecular |
C21H19ClN2 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
acridin-9-yl-(2-ethylphenyl)azanium;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Clave InChI |
YLPRVHDTMUOHBB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)





![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)



